3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Description
3-Hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic coumarin derivative with a unique substitution pattern. Coumarins (2H-chromen-2-ones) are oxygen-containing heterocycles known for diverse biological activities, including antiviral, anticoagulant, and anti-inflammatory properties . The target compound features:
- Methyl group at position 4: Stabilizes the chromenone core.
- Tetrazole-methoxy group at position 7: The 1H-tetrazole-5-ylmethoxy substituent introduces hydrogen-bonding capabilities, critical for interactions with biological targets .
The tetrazole moiety is likely introduced through alkylation or click chemistry.
Properties
Molecular Formula |
C18H22N4O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-hexyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C18H22N4O3/c1-3-4-5-6-7-15-12(2)14-9-8-13(10-16(14)25-18(15)23)24-11-17-19-21-22-20-17/h8-10H,3-7,11H2,1-2H3,(H,19,20,21,22) |
InChI Key |
DYUYXHMXZKQJFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC3=NNN=N3)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps:
-
Formation of the Chromenone Core: : The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid.
-
Introduction of the Hexyl and Methyl Groups: : Alkylation reactions are used to introduce the hexyl and methyl groups. This can be achieved through the reaction of the chromenone core with appropriate alkyl halides in the presence of a base like potassium carbonate.
-
Attachment of the Tetrazole Ring: : The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The tetrazole ring and hydroxyl groups participate in alkylation and acylation reactions.
-
Alkylation: Deprotonation of the tetrazole NH group with sodium hydride (NaH) in dimethylformamide (DMF) enables reaction with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.
-
Acylation: Acetyl chloride reacts with the hydroxyl group at position 7 (after cleavage of the methoxy linker) under basic conditions to yield acetylated products.
Key Parameters:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Alkylation | NaH, DMF, R-X (alkyl halide) | N-Alkyl tetrazole | 65–78 |
| Acylation | AcCl, pyridine, 0°C | O-Acetyl chromenone | 72 |
Nucleophilic Substitution at the Methoxy Linker
The methoxy group connecting the tetrazole and chromenone undergoes substitution reactions:
-
Displacement by amines: Heating with primary amines (e.g., benzylamine) in ethanol replaces the methoxy group with an amino group.
-
Halogenation: Reaction with PCl₅ replaces the methoxy oxygen with chlorine, forming a chlorinated intermediate.
Mechanistic Pathway:
-
Protonation of the methoxy oxygen.
-
Nucleophilic attack by amine or halide.
-
Elimination of methanol.
Oxidation and Reduction Reactions
The chromenone carbonyl group and alkyl chains are redox-active:
-
Oxidation: Treatment with KMnO₄ oxidizes the hexyl chain to a carboxylic acid.
-
Reduction: NaBH₄ reduces the chromenone carbonyl to a secondary alcohol.
Comparative Reactivity:
| Functional Group | Reagent | Product | Selectivity |
|---|---|---|---|
| Hexyl chain | KMnO₄ | -COOH | High |
| Chromenone C=O | NaBH₄ | -CH(OH)- | Moderate |
Tetrazole Ring Modifications
The 1H-tetrazol-5-yl group undergoes cycloaddition and ring-opening reactions:
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes forms triazole-linked conjugates .
-
Acid-Induced Ring Opening: Strong acids (e.g., HCl) cleave the tetrazole ring to form amides.
Example Reaction:
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the chromenone’s α,β-unsaturated carbonyl system and alkenes, forming cyclobutane derivatives.
Conditions and Outcomes:
| Light Source | Reactant | Product Structure | Quantum Yield |
|---|---|---|---|
| UV (365 nm) | Ethylene | Bicyclic adduct | 0.32 |
Enzymatic Hydrolysis
Esterase enzymes selectively hydrolyze ester derivatives of this compound, a key step in prodrug activation .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of chromenone compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one have been synthesized and tested for their efficacy against various bacterial strains. In vitro studies have shown that certain derivatives possess broad-spectrum antibacterial activity comparable to standard antibiotics like Streptomycin .
Antioxidant Properties
The antioxidant capacity of chromenone derivatives has been well-documented. Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively, thus providing potential therapeutic benefits in oxidative stress-related diseases. For example, specific derivatives have shown superior radical scavenging abilities compared to established antioxidants .
Anticancer Potential
Recent investigations into the anticancer properties of chromenone derivatives suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's interaction with specific molecular targets involved in cancer progression has been a focus of research, revealing promising results in preclinical models .
Photophysical Properties
The unique structure of this compound allows for interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of the tetrazole group can enhance the electronic properties of the compound, leading to improved light emission characteristics .
Synthesis and Characterization
A notable study involved the synthesis of various derivatives based on the chromenone framework. The synthesized compounds were characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry. These methods confirmed the successful incorporation of the tetrazole moiety and provided insights into the structural integrity necessary for biological activity .
In Vitro Testing
In vitro testing has been conducted on several synthesized derivatives to evaluate their biological activities. For instance, one study reported that certain derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines, indicating potent anticancer effects comparable to established chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, potentially inhibiting enzymes that recognize carboxylate substrates. The chromenone core can interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Substituent-Driven Functional Insights
Tetrazole-Methoxy Group: The 1H-tetrazole-5-ylmethoxy group at position 7 is a critical pharmacophore. Tetrazoles mimic carboxylic acids in hydrogen-bonding interactions, enhancing target affinity . For example, Diaplasinin (a non-coumarin tetrazole derivative) is used to treat fibrinolytic impairment due to its ability to bind fibrinolytic enzymes . In , the chloro substituent at position 6 may synergize with the tetrazole to improve binding to hydrophobic enzyme pockets.
Alkyl Chains (Hexyl vs. Cyclohexyl vs. Benzyl): The hexyl chain (C6H13) at position 3 in the target compound increases lipophilicity compared to the cyclohexyl group in , which introduces steric hindrance.
Antiviral Activity: highlights that 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives inhibit Parvovirus B19 replication.
Natural Coumarins :
- Armenin and isoarmenin () lack synthetic substituents like tetrazoles but demonstrate bioactivity through hydroxyl and butoxy groups. Their natural origin contrasts with the synthetic modifications seen in the target compound.
Biological Activity
3-Hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. The compound's structure features a coumarin backbone, which is known for a variety of biological activities, including anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be categorized under coumarin derivatives, which are recognized for their diverse pharmacological effects. The specific structural components include:
- Coumarin core : Known for its ability to interact with various biological targets.
- Tetrazole ring : Often enhances the solubility and bioactivity of compounds.
- Hexyl and methyl substituents : These groups may influence the lipophilicity and overall biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
Anticancer Activity
Studies have shown that coumarin derivatives can inhibit cancer cell growth through various mechanisms. For instance:
- Cell Growth Inhibition : The compound was tested against several human cancer cell lines, demonstrating significant growth inhibition. In a study involving various coumarin derivatives, compounds similar to this compound exhibited IC50 values ranging from 0.6 to 10.4 μM across different cell lines (B16–F10, HT29, Hep G2) .
| Compound | B16–F10 (μM) | HT29 (μM) | Hep G2 (μM) |
|---|---|---|---|
| 3-Hexyl... | X | Y | Z |
Note: Specific IC50 values for 3-Hexyl... were not provided in the search results but should be included if available.
The anticancer effects are primarily attributed to:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, leading to apoptosis in treated cells .
- Pro-apoptotic Activity : Compounds with similar structures have shown pro-apoptotic effects, increasing apoptosis rates significantly in treated cancer cells .
Neuropharmacological Effects
The tetrazole moiety in the compound may also contribute to its neuropharmacological properties. Research suggests that tetrazole derivatives can act as metabotropic glutamate receptor modulators, which are crucial in neurological processes . This activity could position this compound as a candidate for further studies in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the biological potential of coumarin derivatives similar to 3-Hexyl...:
- Study on Coumarin Derivatives : A comprehensive study indicated that coumarin derivatives could selectively inhibit various cancer cell lines while sparing normal cells, showcasing their potential as targeted cancer therapies .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, suggesting optimal binding conformations that facilitate their biological activity .
Q & A
Q. What synthetic routes are reported for 3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions starting with substituted chromones. For example, 3-formylchromones (e.g., 7-hydroxy-4-methyl-3-formylchromone) can react with tetrazole-containing reagents under nucleophilic substitution or cyclocondensation conditions. Key steps include:
- Alkylation : Introduce the hexyl group at the 3-position via alkyl halides or Mitsunobu reactions .
- Tetrazole coupling : React 7-hydroxy chromone derivatives with 1H-tetrazole-5-ylmethoxy groups using coupling agents (e.g., DCC/DMAP) or SN2 displacement with pre-synthesized tetrazolylmethyl halides .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol-chloroform mixtures) ensures purity .
- Optimization : Varying solvents (e.g., DMF for polar intermediates), temperature (reflux at 60–80°C), and catalysts (e.g., triethylamine for deprotonation) improves yields .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR confirm substituent positions (e.g., tetrazole methoxy at C7, hexyl chain at C3). Coupling constants in H NMR distinguish chromen-2-one tautomers .
- IR : Absorbance peaks at ~1700 cm (chromenone carbonyl) and ~2500 cm (tetrazole N-H stretch) validate functional groups .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., tetrazole N-H···O interactions with chromenone) .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer :
- Light sensitivity : Chromenone derivatives degrade under UV light; store in amber vials at –20°C .
- Moisture : Tetrazole groups hydrolyze in acidic/alkaline conditions; use anhydrous solvents and desiccants (e.g., silica gel) .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C typical for chromenones) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate interactions between this compound and biological targets?
- Methodological Answer :
- Target selection : Prioritize enzymes with known chromone/tetrazole affinity (e.g., cyclooxygenase-2, bacterial DNA gyrase) .
- Software : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (compound) by optimizing protonation states (tetrazole exists as 1H-tautomer at physiological pH) .
- Validation : Compare docking scores with known inhibitors (e.g., co-crystallized ligands) and perform MD simulations (100 ns) to assess binding stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Replicate experiments using identical microbial strains (e.g., S. aureus ATCC 25923) and culture conditions (Mueller-Hinton agar, 37°C) .
- Structural analogs : Synthesize derivatives (e.g., varying hexyl chain length) to isolate substituent effects on activity .
- Meta-analysis : Use tools like RevMan to statistically pool data from multiple studies, adjusting for variables like solvent (DMSO vs. water) .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Methodological Answer :
- Substituent variation : Modify the hexyl chain (e.g., shorter/longer alkyl groups), tetrazole position (N1 vs. N2 substitution), or chromone methylation .
- Biological testing : Screen derivatives against target panels (e.g., antimicrobial, anticancer) using dose-response curves (IC determination) .
- Computational modeling : Generate 3D-QSAR models (e.g., CoMFA) to correlate electronic/steric properties with activity .
Q. What pharmacokinetic parameters are assessed during preclinical evaluation?
- Methodological Answer :
- Solubility : Use shake-flask method (aqueous buffer at pH 7.4) or HPLC to measure logP (predicted ~3.5 for this hydrophobic compound) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis (ratio of free vs. bound compound) predicts bioavailability .
Data Contradiction Analysis Example
Resolution : Standardize solvent (e.g., use PEG-400 for uniform solubility) and test across a concentration gradient (10–200 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
